molecular formula C16H18ClN3O4S B2830720 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 2034423-47-5

5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2830720
CAS No.: 2034423-47-5
M. Wt: 383.85
InChI Key: ZITZMZQUBDOYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted benzene ring, a methoxy group, a sulfonamide group, and a pyridazinone moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:

    Formation of the pyridazinone moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve the alkylation of the pyridazinone intermediate with cyclopropyl halides or cyclopropyl carbinols using strong bases or catalysts.

    Attachment of the ethyl linker: The ethyl group can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates.

    Formation of the sulfonamide linkage: This step involves the reaction of the intermediate with sulfonyl chlorides or sulfonyl anhydrides in the presence of a base.

    Introduction of the chloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents and methoxylating agents, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the methoxy or cyclopropyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may target the pyridazinone moiety or the sulfonamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols, amines, or reduced sulfonamide derivatives.

    Substitution: Formation of substituted benzene derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, studying its reactivity and properties.

    Biology: Investigating its potential as a bioactive molecule, including its interactions with biological targets.

    Medicine: Exploring its potential as a pharmaceutical agent, including its efficacy and safety in preclinical and clinical studies.

    Industry: Potential use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The presence of the sulfonamide group suggests potential interactions with enzymes that recognize sulfonamide moieties, while the pyridazinone and cyclopropyl groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide: can be compared with other sulfonamide derivatives, pyridazinone-containing compounds, and chloro-substituted benzene derivatives.

Uniqueness

  • The unique combination of functional groups in this compound sets it apart from other compounds. The presence of the cyclopropyl group may enhance its stability and reactivity, while the pyridazinone moiety may confer specific biological activity. The chloro and methoxy groups may also influence its chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-24-14-6-4-12(17)10-15(14)25(22,23)18-8-9-20-16(21)7-5-13(19-20)11-2-3-11/h4-7,10-11,18H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITZMZQUBDOYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.